![molecular formula C17H16O3 B2460545 (E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid CAS No. 938312-98-2](/img/structure/B2460545.png)
(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid
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Description
“(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid” is a unique chemical compound with the CAS Number: 938312-98-2 and Linear Formula: C17H16O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=CC=C(OC2=CC=C(/C([H])=C([H])/C(O)=O)C=C2)C=C1C
. The InChI key for this compound is XFVKISNONMQNSN-UXBLZVDNSA-N
. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 268.31 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Safety and Hazards
The compound has been classified as having Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, and Skin Irrit. 2 hazards . The safety information includes pictograms GHS07,GHS09 and the signal word "Warning" . Hazard statements include H315 - H319 - H410 and precautionary statements include P273 - P280 - P280 - P302 + P352 - P305 + P351 + P338 - P391 .
properties
IUPAC Name |
(E)-3-[4-(3,4-dimethylphenoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-3-7-16(11-13(12)2)20-15-8-4-14(5-9-15)6-10-17(18)19/h3-11H,1-2H3,(H,18,19)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVKISNONMQNSN-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(3,4-Dimethylphenoxy)phenyl)acrylic acid |
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